molecular formula C22H28N2O4 B11387997 2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11387997
M. Wt: 384.5 g/mol
InChI Key: FDZDBELRLDFGNA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with methoxyphenyl and pyrrolidinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the methoxyphenyl groups: This step may involve nucleophilic aromatic substitution reactions.

    Incorporation of the pyrrolidinyl group: This could be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide may undergo various chemical reactions, including:

    Oxidation: Potentially forming quinones or other oxidized derivatives.

    Reduction: Reducing functional groups to simpler forms.

    Substitution: Replacing functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potentially as a probe or ligand in biochemical assays.

    Medicine: Investigated for pharmacological properties or as a drug candidate.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Binding to receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacking the pyrrolidinyl group.

    2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propionamide: With a propionamide backbone instead of acetamide.

Uniqueness

The presence of both methoxyphenyl and pyrrolidinyl groups in 2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H28N2O4/c1-26-18-11-9-17(10-12-18)19(24-13-5-6-14-24)15-23-22(25)16-28-21-8-4-3-7-20(21)27-2/h3-4,7-12,19H,5-6,13-16H2,1-2H3,(H,23,25)

InChI Key

FDZDBELRLDFGNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCCC3

Origin of Product

United States

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